Cas no 13736-79-3 (1-methanesulfonyl-2-methoxybenzene)
1-methanesulfonyl-2-methoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-methoxy-2-(methylsulfonyl)benzene
- 1-methoxy-2-methylsulfonylbenzene
- 2-METHOXYPHENYLMETHYLSULFONE
- (2-Methoxy-phenyl)-methyl-sulfon
- 1-methanesulfonyl-2-methoxy-benzene
- 1-Methansulfonyl-2-methoxy-benzol
- 2-Methoxy-1-methylsulfon-benzol
- Benzene,1-methoxy-2-(methylsulfonyl)
- Methyl-(2-methoxy-phenyl)-sulfon
- 1-methanesulfonyl-2-methoxybenzene
- Benzene, 1-methoxy-2-(methylsulfonyl)-
- DTXSID40374878
- GSTCKFVNJNBRQY-UHFFFAOYSA-N
- o-methoxyphenyl methyl sulfone
- DB-345820
- F87072
- AKOS006241135
- CS-0303248
- EN300-95310
- C8H10O3S
- 13736-79-3
- FS-5285
- SCHEMBL69581
-
- MDL: MFCD03789185
- Inchi: 1S/C8H10O3S/c1-11-7-5-3-4-6-8(7)12(2,9)10/h3-6H,1-2H3
- InChI Key: GSTCKFVNJNBRQY-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC=CC=1OC)(=O)=O
Computed Properties
- Exact Mass: 186.03500
- Monoisotopic Mass: 186.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- PSA: 51.75000
- LogP: 2.17950
1-methanesulfonyl-2-methoxybenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-methanesulfonyl-2-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 019372-1g |
2-Methoxyphenylmethylsulfone |
13736-79-3 | 98% | 1g |
£34.00 | 2022-02-28 | |
| eNovation Chemicals LLC | Y1265444-100mg |
Benzene, 1-methoxy-2-(methylsulfonyl)- |
13736-79-3 | 98% | 100mg |
$75 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1265444-250mg |
Benzene, 1-methoxy-2-(methylsulfonyl)- |
13736-79-3 | 98% | 250mg |
$90 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1265444-10g |
Benzene, 1-methoxy-2-(methylsulfonyl)- |
13736-79-3 | 98% | 10g |
$400 | 2024-06-08 | |
| Apollo Scientific | OR400919-1g |
2-(Methylsulfonyl)anisole |
13736-79-3 | 1g |
£70.00 | 2025-02-20 | ||
| Apollo Scientific | OR400919-5g |
2-(Methylsulfonyl)anisole |
13736-79-3 | 5g |
£200.00 | 2025-02-20 | ||
| Apollo Scientific | OR400919-25g |
2-(Methylsulfonyl)anisole |
13736-79-3 | 25g |
£670.00 | 2025-02-20 | ||
| Apollo Scientific | OR400919-10g |
2-(Methylsulfonyl)anisole |
13736-79-3 | 10g |
£335.00 | 2025-02-20 | ||
| Crysdot LLC | CD12147777-10g |
2-Methoxyphenylmethylsulfone |
13736-79-3 | 95+% | 10g |
$348 | 2024-07-23 | |
| A2B Chem LLC | AA50570-250mg |
Benzene, 1-methoxy-2-(methylsulfonyl)- |
13736-79-3 | 98% | 250mg |
$38.00 | 2024-04-20 |
1-methanesulfonyl-2-methoxybenzene Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 1-methanesulfonyl-2-methoxybenzene
1-Methanesulfonyl-2-Methoxybenzene (CAS No: 13736-79-3)
1-Methanesulfonyl-2-methoxybenzene, also known as methanesulfonyl methoxy benzene, is a chemical compound with the CAS registry number 13736-79-3. This compound is a derivative of benzene, where one hydrogen atom is replaced by a methoxy group (-OCH₃) and another by a methanesulfonyl group (-SO₂CH₃). The molecule exhibits a unique combination of functional groups, making it a subject of interest in various fields of chemistry, including organic synthesis, pharmacology, and materials science.
The structure of 1-methanesulfonyl-2-methoxybenzene consists of a benzene ring with two substituents: a methoxy group at the 2-position and a methanesulfonyl group at the 1-position. The methoxy group introduces electron-donating effects, while the methanesulfonyl group is electron-withdrawing due to the sulfonic acid moiety. This combination creates a balance between electron-donating and electron-withdrawing effects, which can influence the compound's reactivity and stability.
Methanesulfonyl groups are commonly used in organic synthesis as protecting groups for amines and other nucleophilic sites due to their stability under various reaction conditions. In the case of 1-methanesulfonyl-2-methoxybenzene, the sulfonic acid group can act as an activating agent for electrophilic aromatic substitution reactions, facilitating further functionalization of the benzene ring.
The synthesis of 1-methanesulfonyl-2-methoxybenzene typically involves multi-step processes, including Friedel-Crafts alkylation or acylation followed by sulfonation or sulfonylation. Recent advancements in catalytic methods and green chemistry have led to more efficient and environmentally friendly routes for synthesizing such compounds. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times and improve yields.
In terms of applications, 1-methanesulfonyl-2-methoxybenzene has been studied for its potential in drug design. The compound's structure provides a platform for exploring bioisosterism and pharmacophore modeling, which are essential in developing new therapeutic agents. Additionally, its electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials.
Recent studies have focused on the photochemical properties of methanesulfonyl-substituted aromatic compounds. Research has shown that these compounds exhibit interesting absorption and emission characteristics, making them potential candidates for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
The stability and reactivity of 1-methanesulfonyl-2-methoxybenzene under various conditions have also been investigated. These studies are crucial for understanding the compound's behavior in different chemical environments and its suitability for industrial applications.
In conclusion, CAS No: 13736-79-3 (1-Methanesulfonyl-2-Methoxybenzene) is a versatile compound with significant potential in multiple areas of chemistry and materials science. Its unique structure and functional groups make it an attractive target for further research and development.
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